molecular formula C16H10F2N2OS B2879469 (Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide CAS No. 1322195-96-9

(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide

Cat. No.: B2879469
CAS No.: 1322195-96-9
M. Wt: 316.33
InChI Key: OAFPPOKNIWYGPR-SREVYHEPSA-N
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Description

(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Future Directions

While specific future directions for this compound are not available, similar compounds have been researched for use in photovoltaics or as fluorescent sensors, indicating potential areas of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Acrylamide Moiety: The acrylamide moiety can be introduced through a coupling reaction between the benzo[d]thiazole derivative and an appropriate acrylamide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the acrylamide moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized benzo[d]thiazole derivatives.

    Reduction: Reduced acrylamide derivatives.

    Substitution: Substituted benzo[d]thiazole derivatives.

Scientific Research Applications

(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Materials Science: It has been studied for its optoelectronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

    Chemical Biology: The compound has been used as a fluorescent probe for imaging biological systems, particularly for detecting specific biomolecules in cells.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds such as 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate and 4,7-diarylbenzo[c][1,2,5]thiadiazoles share structural similarities with (Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide.

    Fluorinated Aromatics: Compounds like 4,6-difluorobenzo[d]thiazole derivatives are also similar in structure and properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzo[d]thiazole core with the acrylamide moiety and the presence of fluorine atoms. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2OS/c17-11-8-12(18)15-13(9-11)22-16(20-15)19-14(21)7-6-10-4-2-1-3-5-10/h1-9H,(H,19,20,21)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFPPOKNIWYGPR-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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